RNF5 inhibitor Inh-2

Cystic Fibrosis CFTR Correction E3 Ubiquitin Ligase

RNF5 inhibitor Inh-2 (CAS 324579-65-9), also designated inh-02, is a 1,2,4-thiadiazol-5-ylidene small molecule that acts as the first reported pharmacological inhibitor of the E3 ubiquitin ligase RNF5/RMA1. Discovered through a computational homology modeling and virtual ligand screening approach, Inh-2 rescues F508del-CFTR function in immortalized and primary bronchial epithelial cells derived from cystic fibrosis (CF) patients.

Molecular Formula C23H20N4S
Molecular Weight 384.5
CAS No. 324579-65-9
Cat. No. B610511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRNF5 inhibitor Inh-2
CAS324579-65-9
SynonymsRNF5 IN-2;  RNF5-IN 2;  RNF5-IN-2;  RNF5 inhibitor Inh-2;  RNF5 inhibitor Inh2
Molecular FormulaC23H20N4S
Molecular Weight384.5
Structural Identifiers
SMILESCC1=NSC(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)N1CC4=CC=CC=C4
InChIInChI=1S/C23H20N4S/c1-18-26-28-23(27(18)17-19-11-5-2-6-12-19)25-22(20-13-7-3-8-14-20)24-21-15-9-4-10-16-21/h2-16H,17H2,1H3
InChIKeyFYZFQLYZABRFAZ-KUXGFVDGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RNF5 Inhibitor Inh-2 (CAS 324579-65-9): First-in-Class Small Molecule E3 Ubiquitin Ligase RNF5/RMA1 Inhibitor for Cystic Fibrosis and Cancer Research


RNF5 inhibitor Inh-2 (CAS 324579-65-9), also designated inh-02, is a 1,2,4-thiadiazol-5-ylidene small molecule that acts as the first reported pharmacological inhibitor of the E3 ubiquitin ligase RNF5/RMA1 [1]. Discovered through a computational homology modeling and virtual ligand screening approach, Inh-2 rescues F508del-CFTR function in immortalized and primary bronchial epithelial cells derived from cystic fibrosis (CF) patients . The compound decreases ubiquitination of mutant CFTR, increases its half-life, and modulates downstream RNF5 targets including ATG4B and paxillin [2]. As the pioneering chemical probe for RNF5 inhibition, Inh-2 serves as a critical reference standard for structure-activity relationship (SAR) studies aimed at developing improved RNF5-targeting therapeutics [3].

Why Generic Substitution Fails: Mechanistic Distinctions and Potency Gaps Between RNF5 Inhibitor Inh-2 and Structural Analogs


Simple substitution of RNF5 inhibitor Inh-2 with structural analogs or alternative RNF5-targeting agents is scientifically unsound due to fundamental differences in mechanism of action, target engagement, and functional outcomes. While Inh-2 acts as a direct enzymatic inhibitor of RNF5 E3 ligase activity without inducing RNF5 degradation [1], the benzo[b]thiophene derivative FX12 functions as a dual inhibitor and degrader that promotes proteasomal degradation of RNF5 itself via the ERAD pathway [2]. Furthermore, the structural analog Analog-1 paradoxically functions as an RNF5 activator rather than an inhibitor, increasing ubiquitination of downstream targets—a functionally opposite outcome despite high structural similarity [3]. Within the thiadiazole series, SAR studies reveal that minor structural modifications produce substantial potency differences; compound 16 demonstrates greater F508del-CFTR corrector activity than Inh-2, yet this analog is not commercially available [4]. Consequently, experimental reproducibility and mechanistic interpretation require the exact compound Inh-2 as the validated reference standard.

Quantitative Differentiation of RNF5 Inhibitor Inh-2 (CAS 324579-65-9) Versus Comparators


First-in-Class RNF5 Inhibitor with Validated CFTR Rescue Potency (EC50 = 2.2–2.6 μM)

RNF5 inhibitor Inh-2 is the first reported pharmacological inhibitor of RNF5/RMA1 and demonstrates consistent F508del-CFTR rescue activity across multiple cell models [1]. The compound exhibits an EC50 of 2.2 μM in F508del-homozygous bronchial epithelial cells and 2.6 μM in CFBE41o⁻ immortalized cells, providing a well-characterized potency benchmark . In contrast, the structurally distinct RNF5 inhibitor/degrader FX12 does not report a direct CFTR rescue EC50; its primary reported activity is inhibition of α-1-antitrypsin (NHK) dislocation with an IC50 of 2.7 μM—a different assay readout that cannot be directly equated to CFTR functional rescue . This makes Inh-2 the only RNF5 inhibitor with peer-reviewed, quantitative CFTR rescue potency data suitable for cystic fibrosis research applications [2].

Cystic Fibrosis CFTR Correction E3 Ubiquitin Ligase

Mechanism of Action: Pure Enzymatic Inhibition Versus Degrader Function of FX12

Inh-2 functions as a direct enzymatic inhibitor of RNF5 E3 ubiquitin ligase activity without inducing degradation of the RNF5 protein itself [1]. In contrast, FX12 (RNF5-IN-1) operates through a dual mechanism: it binds to RNF5 and inhibits its E3 activity in vitro while simultaneously promoting proteasomal degradation of RNF5 via the ER-associated degradation (ERAD) pathway in cells [2]. This functional divergence produces distinct cellular consequences—Inh-2 preserves RNF5 protein levels while blocking its catalytic activity, whereas FX12 eliminates RNF5 protein altogether. These mechanistic differences preclude functional substitution between the two compounds .

Mechanism of Action RNF5 Degradation ERAD Pathway

Opposite Functional Outcomes: Inh-2 Inhibition Versus Analog-1 Activation of RNF5

Despite being a structural analog of Inh-2, Analog-1 (RNF5 agonist 1) functions as a potent RNF5 activator rather than an inhibitor [1]. In F508del-CFTR-expressing CFBE41o⁻ cells, Analog-1 increases the ubiquitination status of ATG4B, whereas Inh-2 decreases ubiquitination of RNF5 targets . This functional inversion from inhibition to activation arises from subtle structural modifications and demonstrates that compounds within the same chemical series cannot be assumed to share pharmacological activity [2]. Researchers studying RNF5 inhibition require Inh-2 specifically; substitution with Analog-1 would produce opposite experimental outcomes.

RNF5 Activation Structural Analog Ubiquitination

SAR Benchmark: Inh-2 Potency Relative to Optimized Analog Compound 16

Inh-2 serves as the reference standard against which improved RNF5 inhibitors are evaluated. A systematic SAR study of 1,2,4-thiadiazolylidene analogs identified compound 16, which exhibits greater F508del-CFTR corrector activity than Inh-2 [1]. While Inh-2 provides the validated baseline activity (EC50 = 2.2–2.6 μM), compound 16 represents an advanced analog with improved potency and tolerability, and it demonstrates synergistic enhancement when co-administered with the triple combination CFTR modulator therapy (elexacaftor/tezacaftor/ivacaftor) in CFBE41o⁻ cells [2]. However, compound 16 is not commercially available, making Inh-2 the essential reference standard for replicating published SAR studies and benchmarking novel compound development .

Structure-Activity Relationship CFTR Correction Drug Discovery

On-Target Validation: Inh-2 Reproduces Genetic RNF5 Silencing Phenotype

Inh-2 treatment reproduces the cellular phenotype observed upon genetic silencing of RNF5, providing strong evidence for on-target pharmacological activity [1]. Specifically, Inh-2 increases the basal level of autophagy in cells, an effect previously described in RNF5 knockdown models [2]. This phenotypic congruence between pharmacological inhibition and genetic suppression validates that Inh-2 acts through RNF5-dependent mechanisms. While the optimized analog compound 16 also reproduces this effect, Inh-2 remains the foundational compound establishing this target engagement benchmark [3].

Target Engagement Genetic Validation Autophagy

Validated Application Scenarios for RNF5 Inhibitor Inh-2 (CAS 324579-65-9) Based on Quantitative Evidence


Cystic Fibrosis Research: F508del-CFTR Rescue and Mechanistic Studies

Inh-2 is specifically validated for rescuing F508del-CFTR function in immortalized (CFBE41o⁻, EC50 = 2.6 μM) and primary bronchial epithelial cells (EC50 = 2.2 μM) derived from CF patients homozygous for the F508del mutation [1]. Researchers studying CFTR proteostasis, ER-associated degradation, or evaluating combinatorial CFTR modulator strategies should use Inh-2 as the reference RNF5 inhibitor [2]. The compound decreases mutant CFTR ubiquitination and increases chloride current in human primary bronchial epithelia, making it suitable for electrophysiological and biochemical CFTR studies [3].

SAR Studies and Novel RNF5 Inhibitor Development

Inh-2 serves as the essential reference standard for SAR campaigns targeting the 1,2,4-thiadiazol-5-ylidene scaffold [1]. Its well-characterized EC50 values (2.2–2.6 μM) provide a quantitative baseline for benchmarking newly synthesized analogs [2]. Researchers should include Inh-2 as a positive control in all primary screening assays (e.g., microfluorimetric HS-YFP assay in CFBE41o⁻ cells) to ensure assay validity and enable cross-study potency comparisons [3].

RNF5 Pathway and Autophagy Studies

Inh-2 is validated for modulating RNF5 downstream targets including ATG4B and paxillin [1]. The compound reproduces the cellular phenotype of RNF5 silencing, specifically increasing basal autophagy levels [2]. This makes Inh-2 suitable for investigations into RNF5-regulated autophagy, ubiquitin-proteasome system crosstalk, and ERAD pathway biology [3].

Cancer Cell Line Studies Investigating RNF5 Biology

Inh-2 has demonstrated activity in cancer-relevant contexts, including modulation of EphA2 distribution on the cell surface in MCF7 breast cancer cells at 10 μM [1]. Researchers investigating RNF5 function in tumor cell biology, protein trafficking, or receptor tyrosine kinase regulation may employ Inh-2 as a chemical probe. However, users should note that tissue-specific RNF5 roles vary; the compound's effects in neuroectodermal tumors differ from those of RNF5 activators like Analog-1 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for RNF5 inhibitor Inh-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.